molecular formula C8H18OSn B090729 DI-T-Butyltin oxide CAS No. 19140-19-3

DI-T-Butyltin oxide

Cat. No. B090729
CAS RN: 19140-19-3
M. Wt: 248.94 g/mol
InChI Key: IBMHNNOARAEXIJ-UHFFFAOYSA-N
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Description

DI-T-Butyltin oxide, also known as Dibutyltin oxide or Dibutyloxotin, is an organotin compound with the chemical formula (C4H9)2SnO . It is a colorless solid that, when pure, is insoluble in organic solvents . It is used as a reagent and a catalyst .


Synthesis Analysis

The synthesis of DI-T-Butyltin oxide can be achieved through the reaction of di-n-butyltin oxide with 4,5-dimethoxy-2-nitrobenzoic acid . This reaction yields a compound that crystallizes as a dicarboxylatotetraorganodistannoxane dimer . Experimental details for the preparation and the structural characterization are provided in the referenced paper .


Molecular Structure Analysis

The structure of diorganotin oxides like DI-T-Butyltin oxide depends on the size of the organic groups . For smaller substituents, the materials are assumed to be polymeric with five-coordinate Sn centers and 3-coordinate oxide centers . The result is a net of interconnected four-membered Sn2O2 and eight-membered Sn4O4 rings .


Chemical Reactions Analysis

DI-T-Butyltin oxide is particularly useful in directing regioselective O-alkylation, acylation, and sulfonation reactions for diols and polyol . It has been used in the regioselective tosylation (a specific type of sulfonation) of certain polyols to selectively tosylate primary alcohols and exocyclic alcohols over more sterically-hindered alcohols .


Physical And Chemical Properties Analysis

DI-T-Butyltin oxide is a colorless solid that, when pure, is insoluble in organic solvents . It has a molecular weight of 248.938 . It is used as a reagent and a catalyst .

Scientific Research Applications

  • Structural and Spectroscopic Analysis : Di-t-butyltin oxide forms isolated molecules with planar six-membered tin-oxygen rings, as analyzed through X-ray diffraction and vibrational spectroscopy (Puff, Schuh, Sievers, Wald, & Zimmer, 1984).

  • Formation of Hydroxid-Halogenid Compounds : This compound can react to form di-t-butyltin hydroxide halides, which display dimeric molecules and are characterized by hydrogen bonds (Puff, Hevendehl, Höfer, Reuter, & Schuh, 1985).

  • Hydrolysis Behavior and Structural Properties : Di-t-butyltin dichloride hydrolysis behaves differently compared to other dibutyltin dichlorides, leading to unique structural properties and easy conversion into other compounds (Chu & Murray, 1971).

  • Molecular Dynamics in Solution and Solid State : Di-tert-butyltin oxide reacts with various compounds to form mixed distannoxanes with dimeric nature, exhibiting different structural dynamics in solution and solid state (Dakternieks, Jurkschat, van Dreumel, & Tiekink, 1997).

  • Catalysis in Hydrolysis of Triacylglycerides : It has been used as a catalyst in the hydrolysis of triacylglycerides, demonstrating significant activity at mild temperatures and pressures (da Silva, Mendes, Brito, Meneghetti, & Meneghetti, 2016).

  • Antitumor Activity : Various di-n-butyltin compounds, including di-t-butyltin oxide derivatives, have been studied for their antitumor activities in vitro, showing potential as antitumor agents (Zhao, Shang, Xu, Zhang, & Xiang, 2014).

  • Synthesis and Characterization of Organometallic Compounds : Di-t-butyltin oxide has been involved in the synthesis and characterization of various organometallic compounds, exhibiting unique chemical properties and structures (Gielen, Meunier-Piret, Biesemans, Willem, & Khloufi, 1992).

Safety And Hazards

DI-T-Butyltin oxide may cause immediate or delayed severe eye irritation . Skin contact may produce irritation or contact dermatitis which may be delayed several hours . Inhalation of dust or particulates will irritate the respiratory tract . It is recommended to avoid dust formation, use only under a chemical fume hood, and not to breathe dust, vapor, mist, or gas .

properties

IUPAC Name

ditert-butyl(oxo)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.O.Sn/c2*1-4(2)3;;/h2*1-3H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMHNNOARAEXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Sn](=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60315384
Record name Di-tert-butylstannanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DI-T-Butyltin oxide

CAS RN

19140-19-3
Record name NSC294252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di-tert-butylstannanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
CK Chu, JD Murray - Journal of the Chemical Society A: Inorganic …, 1971 - pubs.rsc.org
… Under strongly basic conditions di-t-butyltin oxide is formed which has unusual structural properties and can easily be converted into a ' dihydroxide.' Comparative ir data derived from …
Number of citations: 22 pubs.rsc.org
M Bouǎlam, M Biesemans… - Applied …, 1992 - Wiley Online Library
… The antitumor activities of three novel condensation products of salicylaldoxime with di-nbutyltin(1V) oxide (compound l), di-t-butyltin oxide (compound 2) and diphenyltin oxide (com…
Number of citations: 24 onlinelibrary.wiley.com
M Reichelt, H Reuter - Acta Crystallographica Section E: Structure …, 2013 - scripts.iucr.org
… 0.51 g (0.68 mmol) di-t-butyltin oxide are dissolved in 0.25 g (4.16 mmol) of acetic acid (Fluka). The solution is stirred for 6 h at ambient temperature before the solvent is allowed to …
Number of citations: 2 scripts.iucr.org
VB Mokal, VK Jain - Journal of organometallic chemistry, 1992 - Elsevier
Reaction of dibutyltin oxides, x Bu 2 SnO [x = n (normal), i (iso), s (secondary) and t (tertiary)] with carboxylic acids [RCOOH; R  CH 3 , (Me), CH 3 CH 2 (Et), (CH 3 ) 2 CH ( i Pr) and (…
Number of citations: 23 www.sciencedirect.com
SA Kandil, AL Allred - Journal of the Chemical Society A: Inorganic …, 1970 - pubs.rsc.org
Several t-butyltin derivatives including the tri-t-butyltin chloride and iodide were synthesized. Experiments designed for the synthesis of tetra-t-butyltin by the reaction of tri-t-butyltin …
Number of citations: 30 pubs.rsc.org
J Ayari, CR Göb, IM Oppel, M Lutter… - Angewandte Chemie …, 2020 - Wiley Online Library
… The reaction of compound 4 with di-t-butyltin oxide (t-Bu 2 SnO) 3 gives the oktokaideka-nuclear (18-nuclear) molecular diorganotin oxide [MeSi(CH 2 SnPhO) 3 ] 6 (7) while the …
Number of citations: 12 onlinelibrary.wiley.com
H Puff, W Schuh, R Sievers, W Wald… - Journal of organometallic …, 1984 - Elsevier
Di-t-butyltin oxide (t-Bu 2 SnO) 3 and di-t-amyltin oxide (t-Am 2 SnO) 3 were synthesized by hydrolysis of the diorganotin dichlorides. Their molecular and crystal structures were …
Number of citations: 103 www.sciencedirect.com
PA Bates, MB Hursthouse, AG Davies… - Journal of organometallic …, 1989 - Elsevier
… di-t-butyltin oxide with ethane-1,Zdiol or 2-mercaptoethanol respectively. 2,2-Di-tbutyl-1,3,2dithiastannolane (III, R = Bu’) was obtained by heating together di-tbutyltin oxide and dimethyl…
Number of citations: 51 www.sciencedirect.com
TB Grindley, DR Williams, PP Nag… - Tin chemistry …, 2008 - Wiley Online Library
… Dibutyltin oxide is the dialkyltin oxide used most commonly, although both di-t-butyltin oxide and fluorous tin oxide [(C6F13(CH2)2)2SnO] are available commercially from speciality …
Number of citations: 10 onlinelibrary.wiley.com
P Brown - 1989 - search.proquest.com
… types of product, tBuaSntOBR(OH)]2 (R = Ph, mesityl) and tricyclo {tBuaSnCOIDatCtBuzSnCDaOBR]> (R = Ph, mesityl) have been isolated from reactions between di-t-butyltin oxide …
Number of citations: 3 search.proquest.com

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